

# Spectroscopic analysis of Dihydroactinidiolide using NMR and GC-MS.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dihydroactinidiolide

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## Spectroscopic Analysis of Dihydroactinidiolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 13, 2025

### Introduction

**Dihydroactinidiolide** is a naturally occurring iridoid, a class of secondary metabolites found in a variety of plants and insects. It is known for its characteristic tea-like aroma and has garnered interest for its potential biological activities. Accurate structural elucidation and quantification of **Dihydroactinidiolide** are critical for research and development in the fields of natural products chemistry, flavor and fragrance science, and drug discovery. This technical guide provides an in-depth overview of the spectroscopic analysis of **Dihydroactinidiolide**, focusing on Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most powerful techniques for its identification and characterization.

### Physicochemical Properties

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O <sub>2</sub>
Molecular Weight	180.24 g/mol <a href="#">[1]</a>
Appearance	Colorless to pale yellow liquid
CAS Number	17092-92-1 <a href="#">[1]</a>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules. For **Dihydroactinidiolide**, <sup>1</sup>H and <sup>13</sup>C NMR provide detailed information about the carbon-hydrogen framework.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **Dihydroactinidiolide** exhibits characteristic signals corresponding to its unique bicyclic lactone structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	5.75	s	-
H-5 $\alpha$	2.45	m	-
H-5 $\beta$	2.28	m	-
H-6 $\alpha$	1.85	m	-
H-6 $\beta$	1.65	m	-
H-7	2.05	m	-
Me-9	1.35	s	-
Me-10	1.25	s	-
Me-11	1.95	d	1.5

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon	Chemical Shift ( $\delta$ , ppm)
C-1	171.5
C-3	115.8
C-4	183.2
C-4a	87.5
C-5	38.5
C-6	19.5
C-7	30.8
C-7a	45.2
C-8	35.1
C-9	25.4
C-10	23.8

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds like **Dihydroactinidiolide**.

### GC-MS Fragmentation Pattern

The mass spectrum of **Dihydroactinidiolide** shows a characteristic fragmentation pattern upon electron ionization. The molecular ion peak ( $[M]^+$ ) is observed at  $m/z$  180, corresponding to its molecular weight. Key fragment ions provide structural information.

m/z	Relative Intensity (%)	Proposed Fragment
180	15	$[M]^+$
165	30	$[M - CH_3]^+$
137	100	$[M - C_3H_7]^+$
124	85	$[M - C_4H_8O]^+$
109	75	$[C_7H_9O]^+$
95	60	$[C_6H_7O]^+$
81	55	$[C_6H_9]^+$
67	40	$[C_5H_7]^+$
43	90	$[C_3H_7]^+$

## Experimental Protocols

### NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of purified **Dihydroactinidiolide**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d,  $CDCl_3$ ) in a standard 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1H$  NMR:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: 0-12 ppm.

- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled pulse sequence.
  - Spectral Width: 0-200 ppm.
  - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
  - Relaxation Delay: 2-5 seconds.

## Gas Chromatography-Mass Spectrometry (GC-MS)

### Sample Preparation:

- Prepare a stock solution of **Dihydroactinidiolide** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of approximately 10-100  $\mu\text{g/mL}$  for analysis.

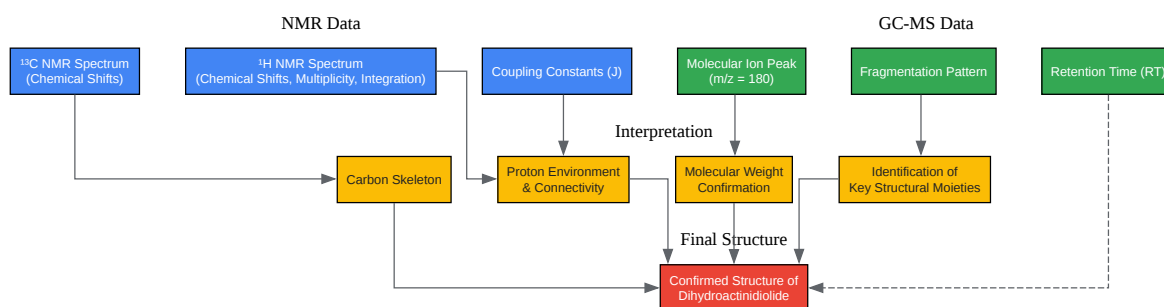
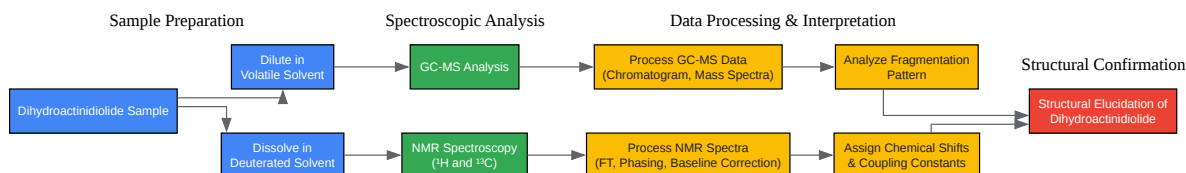
### Instrumentation and Data Acquisition:

- Gas Chromatograph:
  - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25  $\mu\text{m}$  film thickness) is typically used.
  - Injector Temperature: 250  $^{\circ}\text{C}$ .
  - Oven Temperature Program:
    - Initial temperature: 60  $^{\circ}\text{C}$ , hold for 2 minutes.
    - Ramp: Increase to 240  $^{\circ}\text{C}$  at a rate of 10  $^{\circ}\text{C/min}$ .
    - Final hold: Hold at 240  $^{\circ}\text{C}$  for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-400.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.

## Logical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **Dihydroactinidiolide**.



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## References

- 1. Dihydroactinidiolide | C<sub>11</sub>H<sub>16</sub>O<sub>2</sub> | CID 6432173 - PubChem [pubchem.ncbi.nlm.nih.gov]



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Email: [info@benchchem.com](mailto:info@benchchem.com)